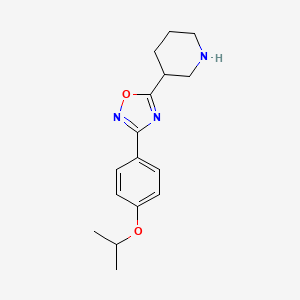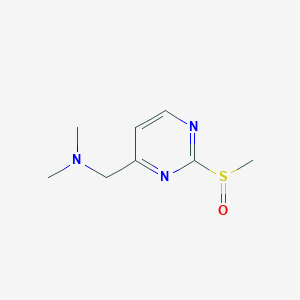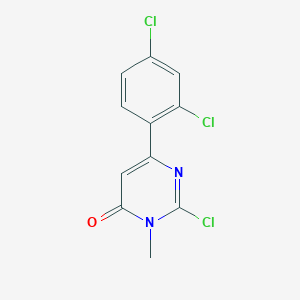
2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one is a chemical compound with a complex structure that includes a pyrimidinone core substituted with chloro and dichlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one typically involves the reaction of 2,4-dichlorophenylamine with chloroacetyl chloride, followed by cyclization with methyl isocyanate. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.
Aplicaciones Científicas De Investigación
2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dichlorophenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-(2,4-dichlorophenyl)pyridine
- 2-Chloro-6-(2,4-dichlorophenyl)-9H-purine
Comparison
Compared to similar compounds, 2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of a pyrimidinone core. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. For instance, while 2-Chloro-6-(2,4-dichlorophenyl)pyridine may share some reactivity, the additional methyl and pyrimidinone groups in this compound provide different binding properties and biological activities.
Propiedades
Fórmula molecular |
C11H7Cl3N2O |
|---|---|
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
2-chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H7Cl3N2O/c1-16-10(17)5-9(15-11(16)14)7-3-2-6(12)4-8(7)13/h2-5H,1H3 |
Clave InChI |
WJNKURPHMDVMFA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=C(N=C1Cl)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


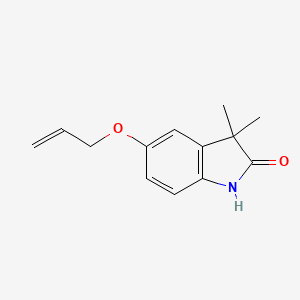
![2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11788106.png)
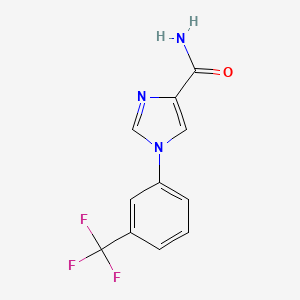
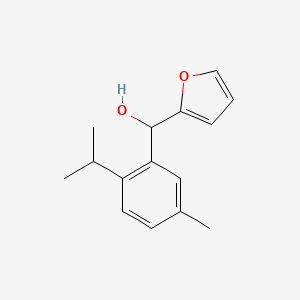
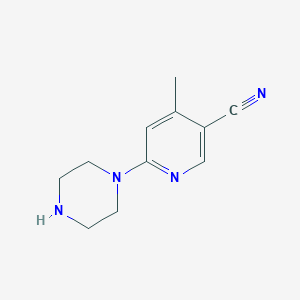

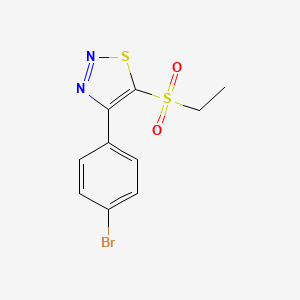

![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788144.png)
![1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11788148.png)

